Methyl 3-(4-chloroanilino)but-2-enoate
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Overview
Description
Methyl 3-(4-chloroanilino)but-2-enoate is an organic compound characterized by the presence of a chloroaniline group attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chloroanilino)but-2-enoate typically involves the reaction of 4-chloroaniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-chloroaniline attacks the carbonyl carbon of methyl acetoacetate, followed by dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent selection, temperature control, and catalyst choice are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-chloroanilino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives.
Scientific Research Applications
Methyl 3-(4-chloroanilino)but-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloroanilino)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butenoate ester moiety can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
- Methyl 3-(2-chloroanilino)but-2-enoate
- Methyl 3-(4-bromoanilino)but-2-enoate
- Methyl 3-(4-fluoroanilino)but-2-enoate
Comparison: Methyl 3-(4-chloroanilino)but-2-enoate is unique due to the presence of the chloro group, which imparts specific electronic and steric properties. Compared to its analogs with different halogen substitutions, the chloro derivative exhibits distinct reactivity and biological activity. For instance, the chloro group can enhance the compound’s stability and influence its interaction with biological targets differently than bromo or fluoro groups.
Properties
IUPAC Name |
methyl 3-(4-chloroanilino)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(7-11(14)15-2)13-10-5-3-9(12)4-6-10/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVDROJFMFMINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10843021 |
Source
|
Record name | Methyl 3-(4-chloroanilino)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10843021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920312-68-1 |
Source
|
Record name | Methyl 3-(4-chloroanilino)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10843021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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